molecular formula C9H10O B1206508 3,4-Dimethylbenzaldehyde CAS No. 5973-71-7

3,4-Dimethylbenzaldehyde

Cat. No.: B1206508
CAS No.: 5973-71-7
M. Wt: 134.17 g/mol
InChI Key: POQJHLBMLVTHAU-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzaldehyde: is an organic compound with the molecular formula C9H10O . It is a derivative of benzaldehyde, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic almond-like odor. It is used in various applications, including the synthesis of fine chemicals, pharmaceuticals, and as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

3,4-Dimethylbenzaldehyde (3,4-DMB) is a derivative of benzaldehyde

Mode of Action

It’s known to be an oxidative degradation product of trimethylbenzene, initiated by oh radicals . This suggests that it may interact with its targets through oxidation reactions, leading to changes in their function.

Pharmacokinetics

Given its molecular weight of 1341751 , it’s likely that it can be absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the specific enzymes it interacts with and the individual’s metabolic rate.

Result of Action

It’s known to be used in the synthesis of 3,4-dimethylmethcathinone (dmmc) and 3,4-dimethyl-dibenzylidene sorbitol . These compounds may have various effects at the molecular and cellular level, depending on their specific targets and mode of action.

Biochemical Analysis

Biochemical Properties

3,4-Dimethylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are crucial in organic synthesis and have implications in various biochemical processes. The compound also participates in oxidative degradation reactions initiated by OH radicals .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in cellular function and metabolism . Additionally, it may interact with specific proteins and enzymes, altering their activity and impacting cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as a nucleophile in reactions with aldehydes and ketones, forming stable adducts such as oximes and hydrazones . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways. The compound’s ability to form stable adducts also influences gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can undergo oxidative degradation, leading to the formation of various by-products . Long-term exposure to the compound may result in changes in cellular function and metabolism, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, this compound may induce toxic effects, including oxidative stress and cellular damage . It is essential to determine the appropriate dosage range to avoid adverse effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can undergo oxidative degradation initiated by OH radicals, leading to the formation of different metabolites . The compound may also interact with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for studying the compound’s biochemical properties and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes and distributed to various cellular compartments. It may interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions play a significant role in determining the compound’s activity and function.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus . Its localization may be influenced by targeting signals or post-translational modifications, directing it to specific organelles. Understanding the subcellular localization of this compound is essential for studying its biochemical properties and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Oxidation of 3,4-Dimethylbenzyl Chloride:

      Starting Material: 3,4-Dimethylbenzyl chloride.

      Reagents: Sodium nitrate (NaNO3) and acetic acid (AcOH).

      Catalyst: Polyethylene glycol (PEG-600).

      Conditions: Aqueous media.

      Yield: 82.3%.

  • Grignard Reaction:

      Starting Material: 4-Bromo-o-xylene.

      Reagents: Magnesium turnings, N,N-dimethylformamide (DMF).

      Initiator: Iodine.

      Solvent: Tetrahydrofuran (THF).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

  • Reduction:

      Reagents: Common reducing agents like sodium borohydride (NaBH4).

      Conditions: Mild conditions.

      Products: Corresponding alcohols.

  • Substitution:

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzaldehyde
  • 3,5-Dimethylbenzaldehyde
  • 2,5-Dimethylbenzaldehyde
  • 3,4,5-Trimethoxybenzaldehyde

Comparison:

Properties

IUPAC Name

3,4-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-3-4-9(6-10)5-8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQJHLBMLVTHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041626
Record name 3,4-Dimethylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Benzaldehyde, 3,4-dimethyl-
Source EPA Chemicals under the TSCA
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CAS No.

5973-71-7
Record name 3,4-Dimethylbenzaldehyde
Source CAS Common Chemistry
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Record name 3,4-Dimethylbenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 3,4-dimethyl-
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Record name 3,4-Dimethylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzaldehyde
Source European Chemicals Agency (ECHA)
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Record name 3,4-DIMETHYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

The above reaction of Example 6A is repeated except that o-xylene and dichloromethyl methylether are the starting materials. Using the same reaction conditions and techniques, there is obtained 3,4-dimethylbenzaldehyde.
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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